molecular formula C4H9FO B2984301 1-Fluoro-2-methylpropan-2-ol CAS No. 353-80-0

1-Fluoro-2-methylpropan-2-ol

Cat. No.: B2984301
CAS No.: 353-80-0
M. Wt: 92.113
InChI Key: GVEMIUUOJFZCOD-UHFFFAOYSA-N
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Description

1-Fluoro-2-methylpropan-2-ol is an organic compound with the molecular formula C4H9FO It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to a tertiary carbon, which is also bonded to a hydroxyl group and two methyl groups

Scientific Research Applications

1-Fluoro-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving fluorinated substrates.

    Medicine: Fluorinated alcohols are investigated for their potential use in drug development due to their unique pharmacokinetic properties.

    Industry: It serves as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Safety and Hazards

1-Fluoro-2-methylpropan-2-ol is associated with several hazard statements including H226, H315, H319, and H335 . These indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

1-Fluoro-2-methylpropan-2-ol is currently used for research purposes . It is widely used as a building block in organic synthesis, especially in pharmaceutical and chemical industries. Future directions could involve exploring new synthesis methods and applications in various fields.

Mechanism of Action

Target of Action

1-Fluoro-2-methylpropan-2-ol is a type of alcohol, and like other alcohols, its primary targets are proteins and enzymes within cells . These targets can vary widely depending on the specific cell type and the physiological context.

Mode of Action

The mode of action of this compound involves the formation of hydrogen bonds with its targets . The polar character of the O-H bond in the alcohol leads to an interaction where the positively polarized hydrogen of the alcohol molecule is attracted to the lone pair electrons on the electronegative oxygen atom of a different molecule . This creates a type of intramolecular attraction called “hydrogen bonding” .

Biochemical Pathways

The compound’s interaction with proteins and enzymes can alter their function, potentially disrupting the normal biochemical processes within the cell .

Pharmacokinetics

Its metabolism and excretion would likely involve enzymatic processes and renal elimination, respectively .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the extent of its interactions with them. Potential effects could include changes in cellular metabolism, alterations in signal transduction pathways, or disruptions in cellular homeostasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy could be influenced by the physiological state of the cells it interacts with.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the fluorination of 2-methylpropan-2-ol (tert-butyl alcohol) using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone.

    Reduction: The compound can be reduced to form a hydrocarbon by removing the hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 2-fluoro-2-methylpropanal.

    Reduction: Formation of 2-fluoro-2-methylpropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    2-Fluoro-2-methylpropan-1-ol: Similar structure but with the hydroxyl group on a primary carbon.

    2-Fluoro-2-methylpropane: Lacks the hydroxyl group, making it less reactive.

    2-Methyl-2-propanol (tert-butyl alcohol): Lacks the fluorine atom, resulting in different chemical properties.

Uniqueness: 1-Fluoro-2-methylpropan-2-ol is unique due to the combination of a fluorine atom and a hydroxyl group on a tertiary carbon. This structure imparts distinct reactivity and stability, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

1-fluoro-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FO/c1-4(2,6)3-5/h6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEMIUUOJFZCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353-80-0
Record name 1-fluoro-2-methylpropan-2-ol
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